molecular formula C16H10FNO3 B11839599 2-Fluoro-5-(5-hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzaldehyde CAS No. 656234-52-5

2-Fluoro-5-(5-hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzaldehyde

Cat. No.: B11839599
CAS No.: 656234-52-5
M. Wt: 283.25 g/mol
InChI Key: IGLWAKNFPAWUMX-UHFFFAOYSA-N
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Description

2-Fluoro-5-(5-hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzaldehyde is an organic compound with a complex structure that includes a fluorine atom, a hydroxy group, and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(5-hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzaldehyde typically involves multi-step organic reactions. One common approach is to start with a fluorinated benzaldehyde derivative and introduce the isoquinoline moiety through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The choice of raw materials and reagents is also critical to ensure sustainability and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(5-hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the aldehyde group to a primary alcohol.

    Substitution: Nucleophilic substitution reactions involving the fluorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a quinone derivative, while reduction of the aldehyde group can produce a primary alcohol.

Scientific Research Applications

2-Fluoro-5-(5-hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which 2-Fluoro-5-(5-hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzaldehyde exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-hydroxybenzaldehyde: A simpler compound with similar functional groups but lacking the isoquinoline moiety.

    2-Hydroxy-5-fluorobenzaldehyde: Another related compound with a different arrangement of functional groups.

    4-Fluoro-2-formylphenol: A compound with a similar fluorinated benzaldehyde structure but different substituents.

Uniqueness

2-Fluoro-5-(5-hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzaldehyde is unique due to its combination of a fluorinated benzaldehyde core with an isoquinoline moiety. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

656234-52-5

Molecular Formula

C16H10FNO3

Molecular Weight

283.25 g/mol

IUPAC Name

2-fluoro-5-(5-hydroxy-1-oxo-2H-isoquinolin-4-yl)benzaldehyde

InChI

InChI=1S/C16H10FNO3/c17-13-5-4-9(6-10(13)8-19)12-7-18-16(21)11-2-1-3-14(20)15(11)12/h1-8,20H,(H,18,21)

InChI Key

IGLWAKNFPAWUMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CC(=C(C=C3)F)C=O

Origin of Product

United States

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